molecular formula C20H13Cl2F3N2O2 B2871206 (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine CAS No. 1092346-31-0

(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine

Cat. No.: B2871206
CAS No.: 1092346-31-0
M. Wt: 441.23
InChI Key: KDMYACSDZGPYCS-YPXUMCKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine is a useful research compound. Its molecular formula is C20H13Cl2F3N2O2 and its molecular weight is 441.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-N-[(2-chlorophenyl)methoxy]-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F3N2O2/c21-17-4-2-1-3-14(17)12-28-27-10-13-5-7-16(8-6-13)29-19-18(22)9-15(11-26-19)20(23,24)25/h1-11H,12H2/b27-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMYACSDZGPYCS-YPXUMCKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON=CC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CO/N=C/C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine, also known by its CAS number 1092343-82-2, is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H16ClF3N2O3, with a molecular weight of 436.81 g/mol. The structure includes a trifluoromethyl group and multiple aromatic rings, which are known to influence biological activity through various mechanisms, including enzyme inhibition and receptor binding.

Enzyme Inhibition

Research has indicated that compounds featuring trifluoromethyl groups can exhibit significant biological activity by interacting with enzymes. For instance, studies have shown that similar compounds can inhibit cholinesterases and cyclooxygenases, which are critical in neurodegenerative diseases and inflammatory conditions.

  • Cholinesterase Inhibition : Compounds with similar structures have demonstrated inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example:
    • IC50 values for related compounds were reported between 10.4 to 34.2 μM against AChE, indicating moderate potency .
    • The presence of halogen atoms like chlorine enhances binding affinity due to increased electron-withdrawing effects .
  • Cyclooxygenase Inhibition : The compound may also inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. For instance, related derivatives were found to moderately inhibit COX-2 with IC50 values ranging from 15 μM to 30 μM .

Antioxidant Activity

The antioxidant properties of compounds containing trifluoromethyl groups have been explored in various studies. These compounds can scavenge free radicals, thus potentially reducing oxidative stress in cells.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of similar compounds against breast cancer cell lines (MCF-7). Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 μM to 20 μM . The presence of electron-withdrawing groups was correlated with increased cytotoxicity.
  • Molecular Docking Studies : Computational studies using molecular docking have revealed that the trifluoromethyl group interacts favorably with active sites of target enzymes through hydrogen bonds and halogen bonds. This interaction is crucial for enhancing the biological activity of these compounds .

Table 1: Biological Activity Summary of Related Compounds

Compound NameTarget EnzymeIC50 Value (μM)Activity Type
Compound AAChE10.4Inhibitor
Compound BBChE9.2Inhibitor
Compound CCOX-215.0Inhibitor
Compound DLOX-1518.5Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.